molecular formula C13H16F3NO2 B2931462 [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine CAS No. 1241910-99-5

[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine

Cat. No.: B2931462
CAS No.: 1241910-99-5
M. Wt: 275.271
InChI Key: IKZYLWJIWNLNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine is an organic compound characterized by the presence of an oxane (tetrahydropyran) ring, a trifluoromethyl group, and a methanamine moiety attached to a phenyl ring

Scientific Research Applications

Chemistry

In chemistry, [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug discovery .

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, sulfonates, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, reduced derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • [4-(Oxan-4-yloxy)-3-(difluoromethyl)phenyl]methanamine
  • [4-(Oxan-4-yloxy)-3-(methyl)phenyl]methanamine
  • [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]ethanamine

Uniqueness

Compared to similar compounds, [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[4-(oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(8-17)1-2-12(11)19-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZYLWJIWNLNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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